
(3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol is a synthetic steroidal compound It is structurally related to androstane derivatives and is characterized by the presence of an ethoxy group at the 3-position and a methyl group at the 16-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol typically involves multiple steps, starting from a suitable androstane precursor. The key steps include:
Introduction of the Ethoxy Group: This can be achieved through an ethoxylation reaction, where an ethoxy group is introduced at the 3-position of the androstane skeleton.
Methylation at the 16-Position:
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large-scale reactors are used to carry out the ethoxylation and methylation reactions.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures are employed to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic applications, such as hormone replacement therapy and treatment of endocrine disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol involves its interaction with specific molecular targets, such as hormone receptors. The compound can bind to androgen or estrogen receptors, modulating their activity and influencing various physiological processes. The pathways involved may include:
Receptor Binding: The compound binds to hormone receptors, altering their conformation and activity.
Gene Expression: The activated receptors can regulate the expression of target genes, leading to changes in cellular function.
Signal Transduction: The compound can influence signal transduction pathways, affecting cellular responses and physiological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
(3|A,16|A)-3-hydroxy-16-methylandrost-5-en-16-ol: Similar structure but with a hydroxy group instead of an ethoxy group at the 3-position.
(3|A,16|A)-3-ethoxy-16-hydroxyandrost-5-en-16-ol: Similar structure but with a hydroxy group at the 16-position.
(3|A,16|A)-3-methoxy-16-methylandrost-5-en-16-ol: Similar structure but with a methoxy group instead of an ethoxy group at the 3-position.
Uniqueness
(3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol is unique due to the specific combination of ethoxy and methyl groups at the 3- and 16-positions, respectively. This unique structure may confer distinct biological and chemical properties, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
5430-60-4 |
|---|---|
Fórmula molecular |
C22H36O2 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13R,14S,16S)-3-ethoxy-10,13,16-trimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-ol |
InChI |
InChI=1S/C22H36O2/c1-5-24-16-8-11-22(4)15(12-16)6-7-17-18(22)9-10-20(2)14-21(3,23)13-19(17)20/h6,16-19,23H,5,7-14H2,1-4H3/t16-,17+,18-,19-,20+,21-,22-/m0/s1 |
Clave InChI |
DWHNAFMKRQQMIQ-UIZIODFASA-N |
SMILES isomérico |
CCO[C@H]1CC[C@@]2([C@H]3CC[C@@]4(C[C@@](C[C@H]4[C@@H]3CC=C2C1)(C)O)C)C |
SMILES canónico |
CCOC1CCC2(C3CCC4(CC(CC4C3CC=C2C1)(C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


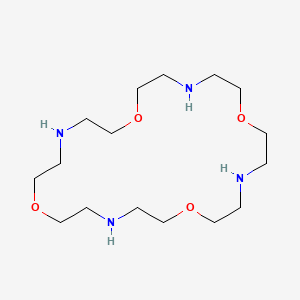

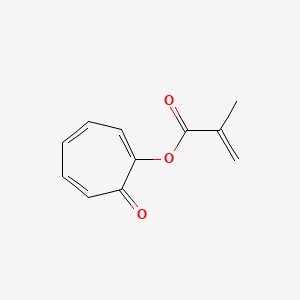

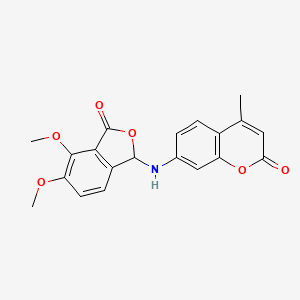
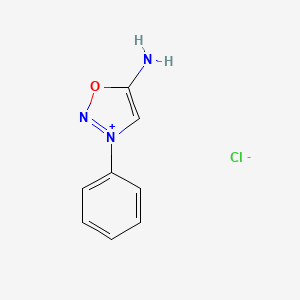

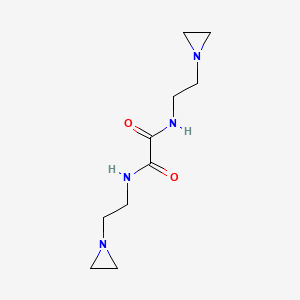
![7H-Benzo[c]phenothiazine, 7-chloroacetyl-](/img/structure/B14161072.png)
![1-[(2Z)-1-ethylpyridin-2(1H)-ylidene]-3-prop-2-en-1-ylthiourea](/img/structure/B14161073.png)
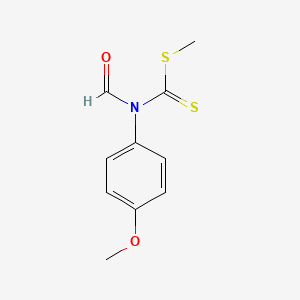


![3-(4-Tert-butylphenyl)-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14161124.png)
